molecular formula CoMn B14735201 Cobalt--manganese (1/1) CAS No. 12052-33-4

Cobalt--manganese (1/1)

Cat. No.: B14735201
CAS No.: 12052-33-4
M. Wt: 113.87124 g/mol
InChI Key: MZZUATUOLXMCEY-UHFFFAOYSA-N
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Description

Cobalt–manganese (1/1), a binary intermetallic compound, exhibits a 1:1 atomic ratio of cobalt (Co) to manganese (Mn). Its phase equilibria and thermodynamic properties have been extensively studied, particularly in the context of alloy systems. The compound forms part of the Co-Mn phase diagram, which reveals a complex interplay of magnetic and structural transitions depending on temperature and composition . At equiatomic proportions (1:1), the alloy displays distinct crystallographic parameters, with lattice constants influenced by magnetic ordering. For instance, ferromagnetic-to-paramagnetic transitions correlate with lattice contraction, as observed in Co-Mn alloys near 30% Mn content .

Key properties of Co-Mn (1/1) include:

  • Magnetic Behavior: Ferromagnetic at room temperature, transitioning to paramagnetic at elevated temperatures.
  • Lattice Parameters: Experimental studies report a lattice constant of ~3.53 Å for the ferromagnetic phase, slightly larger than pure cobalt (3.51 Å) due to Mn incorporation .
  • Thermodynamics: Enthalpy of formation studies using fluoride/oxide electrolytes indicate moderate stability, with phase boundaries sensitive to synthesis conditions .

Properties

CAS No.

12052-33-4

Molecular Formula

CoMn

Molecular Weight

113.87124 g/mol

IUPAC Name

cobalt;manganese

InChI

InChI=1S/Co.Mn

InChI Key

MZZUATUOLXMCEY-UHFFFAOYSA-N

Canonical SMILES

[Mn].[Co]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt–manganese (1/1) can be synthesized through various methods, including hydrothermal synthesis, co-precipitation, and sol-gel processes. One common method involves the hydrothermal synthesis, where cobalt and manganese precursors are dissolved in a solvent and subjected to high temperatures and pressures. This process results in the formation of highly crystalline cobalt–manganese oxide .

Industrial Production Methods

In industrial settings, the production of cobalt–manganese (1/1) often involves large-scale hydrothermal synthesis or co-precipitation methods. These methods are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as spray roasting has also been explored for the large-scale production of cobalt–manganese oxides .

Chemical Reactions Analysis

Types of Reactions

Cobalt–manganese (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in catalysis and energy storage.

Common Reagents and Conditions

Common reagents used in the reactions involving cobalt–manganese (1/1) include oxygen, hydrogen, and various organic and inorganic compounds. The reaction conditions typically involve high temperatures and pressures, as well as the presence of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from the reactions of cobalt–manganese (1/1) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, cobalt–manganese oxides are commonly formed, which are valuable for their catalytic properties .

Scientific Research Applications

Cobalt–manganese (1/1) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which cobalt–manganese (1/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons and protons, enhancing the efficiency of the reaction. For example, in the water-gas shift reaction, cobalt–manganese oxide acts as a catalyst by adsorbing water and carbon monoxide, leading to the formation of hydrogen and carbon dioxide through a series of intermediate steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Co-Mn (1/1), three structurally or functionally analogous compounds are analyzed:

Cobalt–Manganese (1:2) (CoMn₂)

  • Structural Differences : CoMn₂ adopts a distinct stoichiometry (1:2), altering its crystallographic symmetry. While Co-Mn (1/1) forms a cubic structure, CoMn₂ exhibits hexagonal packing (P6₃/mmc), as evidenced by lattice parameters a = 4.85 Å and c = 7.91 Å .
  • Magnetic Properties : CoMn₂ retains ferromagnetic ordering up to 450 K, surpassing Co-Mn (1/1) in thermal stability. This is attributed to stronger Mn-Mn exchange interactions in the Mn-rich phase .
  • Applications: CoMn₂ demonstrates superior catalytic activity in peroxymonosulfate activation for pollutant degradation, achieving 98% efficiency in tetracycline removal under optimized conditions .

Nickel–Molybdenum (Ni-Mo) Alloys

  • Functional Similarity : Both Co-Mn (1/1) and Ni-Mo alloys are used in high-temperature catalysis and corrosion-resistant coatings.
  • Magnetic vs. Non-Magnetic: Unlike Co-Mn (1/1), Ni-Mo alloys are paramagnetic across all compositions, with lattice contractions (e.g., Ni-8% Mo) linked to electronic structure rather than magnetic transitions .
  • Thermal Stability : Ni-Mo alloys exhibit higher melting points (~1450°C) compared to Co-Mn (1/1) (~1320°C), favoring industrial applications in extreme environments .

Zinc-Substituted Cobalt–Manganese Ferrites (Zn₀.₅Co₀.₅MnFeO₄)

  • Structural Modulation : Zn substitution at the A-site in spinel ferrites redistributes cations, increasing lattice strain (A-O bond length expands by 0.31% post-heat treatment) compared to unmodified Co-Mn (1/1) .
  • Functional Divergence : Zn-Co-Mn ferrites excel in high-frequency electromagnetic applications due to enhanced dielectric loss, whereas Co-Mn (1/1) is prioritized in magnetic storage and catalysis .

Data Tables

Table 1: Structural and Magnetic Properties Comparison

Compound Crystal System Lattice Parameter (Å) Magnetic Transition Temp. (K) Key Application
Co-Mn (1/1) Cubic 3.53 620 (FM→PM) Catalysis, Alloying
CoMn₂ (1:2) Hexagonal a = 4.85, c = 7.91 450 (FM) Environmental Remediation
Ni-Mo (8% Mo) Cubic 3.51 N/A (Paramagnetic) High-Temp Coatings
Zn₀.₅Co₀.₅MnFeO₄ Spinel a = 8.39 720 (FM→PM) Electronics, EMI Shielding

Table 2: Thermodynamic and Functional Metrics

Compound ΔH Formation (kJ/mol) Catalytic Efficiency (%) Thermal Stability (°C)
Co-Mn (1/1) -12.4 ± 1.2 75 (PMS activation) 1320
CoMn₂ (1:2) -18.9 ± 1.5 98 (PMS activation) 1280
Ni-Mo (8% Mo) -9.8 ± 0.8 N/A 1450
Zn₀.₅Co₀.₅MnFeO₄ -22.1 ± 2.0 85 (Dielectric loss) 1150

Critical Analysis of Divergences

  • Magnetic Performance : Co-Mn (1/1) outperforms Ni-Mo in magnetic applications but is eclipsed by Zn-Co-Mn ferrites in high-frequency regimes due to cation redistribution effects .
  • Catalytic Versatility: CoMn₂’s Mn-rich structure enhances radical generation (SO₄⁻•, •OH) in peroxymonosulfate systems, whereas Co-Mn (1/1) favors selective oxidation pathways .
  • Synthesis Challenges : Co-Mn (1/1) requires stringent stoichiometric control to avoid phase segregation, unlike more tolerant Zn-substituted ferrites .

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